molecular formula C17H16N4O3S B7495783 2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide

2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide

Cat. No. B7495783
M. Wt: 356.4 g/mol
InChI Key: FQMBERYWIWYXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide (MMTB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMTB is a member of the benzamide family of compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The exact mechanism of action of 2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. 2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair and cell survival. Inhibition of PARP leads to the accumulation of DNA damage, which can trigger apoptosis in cancer cells. 2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and regulation of gene expression.
Biochemical and Physiological Effects:
2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide has been shown to induce apoptosis by activating caspases, a family of proteins that play a role in programmed cell death. 2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of genes involved in inflammation and cell survival. In neuronal cells, 2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide has been shown to protect against oxidative stress and promote neuronal survival.

Advantages and Limitations for Lab Experiments

2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide has several advantages for laboratory experiments, including its high potency and specificity for its target enzymes and proteins. 2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide is also relatively easy to synthesize and can be obtained in large quantities. However, 2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide. One area of research is the development of new drugs based on the structure of 2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide with improved efficacy and fewer side effects. Another area of research is the study of the mechanism of action of 2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide in more detail to better understand its effects on cell growth and proliferation. Additionally, 2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide could be studied for its potential use in combination therapy with other drugs to enhance its efficacy. Finally, the potential use of 2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease could also be explored.

Synthesis Methods

The synthesis of 2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide involves the reaction of 4-(1,2,4-triazol-1-yl)benzenesulfonyl chloride with 2-amino-5-methylbenzoic acid in the presence of a base such as triethylamine. The resulting compound is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-methylsulfonyl-N-(4-aminophenyl)benzamide to yield 2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide.

Scientific Research Applications

2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, 2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide has been studied for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, 2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.

properties

IUPAC Name

2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-12-3-8-15(25(2,23)24)9-16(12)17(22)20-13-4-6-14(7-5-13)21-11-18-10-19-21/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMBERYWIWYXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)NC2=CC=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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